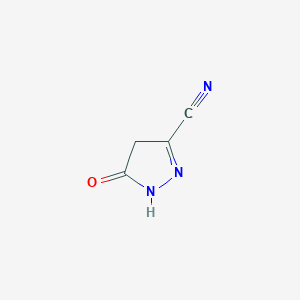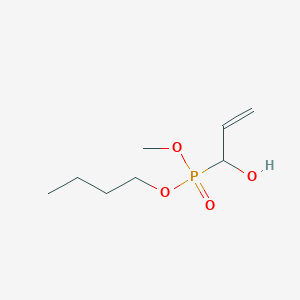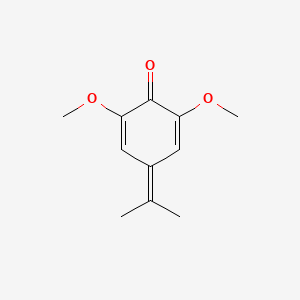
5-Oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure includes a pyrazole ring with a keto group at the 5-position and a nitrile group at the 3-position, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with cyanoacetic acid in pyridine in the presence of pyrrolidine at 45–50°C . This reaction leads to the formation of the desired compound through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form different derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and oxidized derivatives, which can be further utilized in different chemical syntheses.
Wissenschaftliche Forschungsanwendungen
5-Oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic applications.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it has been studied as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism . The inhibition of this enzyme can lead to reduced production of uric acid, which is beneficial in the treatment of gout and hyperuricemia.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile: This compound shares a similar pyrazole core but has an additional pyridine ring, which can alter its biological activity and chemical reactivity.
1-Phenyl-3-carbethoxypyrazolone: This compound has a similar pyrazole structure but with different substituents, leading to variations in its chemical properties and applications.
Uniqueness
5-Oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
53666-80-1 |
|---|---|
Molekularformel |
C4H3N3O |
Molekulargewicht |
109.09 g/mol |
IUPAC-Name |
5-oxo-1,4-dihydropyrazole-3-carbonitrile |
InChI |
InChI=1S/C4H3N3O/c5-2-3-1-4(8)7-6-3/h1H2,(H,7,8) |
InChI-Schlüssel |
URRPNFVFXYPXDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NNC1=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14643968.png)


![N-[(Chloroimino)(4-methylphenyl)methyl]benzamide](/img/structure/B14643980.png)
![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
![2-{[2-(Dibromomethyl)phenyl]methyl}oxirane](/img/structure/B14643998.png)
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)


![1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14644024.png)



